2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one
Description
2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Properties
CAS No. |
886153-87-3 |
|---|---|
Molecular Formula |
C19H26N4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H26N4O2/c1-4-6-17-14(2)20-19(21-18(17)24)23-11-9-22(10-12-23)15-7-5-8-16(13-15)25-3/h5,7-8,13H,4,6,9-12H2,1-3H3,(H,20,21,24) |
InChI Key |
CNOZUQVFWLTYKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Substitution Reactions
The pyrimidinone scaffold and piperazine moiety are key sites for substitution:
-
Nucleophilic Aromatic Substitution : The electron-deficient pyrimidinone ring undergoes nucleophilic substitution at positions activated by adjacent electron-withdrawing groups. For example, the 2-position piperazine group may participate in ligand-exchange reactions under acidic conditions .
-
Piperazine Alkylation/Acylation : The secondary amines in the piperazine ring can react with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively. This modification is common in medicinal chemistry to modulate pharmacokinetic properties.
Table 1: Example Substitution Reactions
| Reaction Site | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Piperazine N-H | Ethyl bromoacetate, DMF, 80°C | N-alkylated piperazine derivative | |
| Pyrimidinone C=O | POCl₃, reflux | 4-chloropyrimidine intermediate |
Oxidation and Reduction
-
Ketone Reduction : The pyrimidin-4(3H)-one carbonyl group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though steric hindrance from the propyl group may limit efficiency.
-
Propyl Chain Oxidation : The 5-propyl substituent may undergo oxidation (e.g., with KMnO₄) to form a carboxylic acid, though this has not been explicitly documented for this compound .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the pyrimidinone ring may undergo hydrolysis. For instance:
-
Acidic Hydrolysis : Concentrated HCl at elevated temperatures could cleave the ring, yielding a urea derivative and a substituted acetic acid fragment.
-
Base-Mediated Rearrangement : Treatment with NaOH may induce ring contraction or expansion, though such reactions remain speculative without experimental data.
Electrophilic Aromatic Substitution
The 3-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position, forming a nitrophenyl derivative .
-
Demethylation : HBr or BBr₃ can cleave the methoxy group to yield a phenolic -OH, enhancing hydrogen-bonding potential.
Table 2: Methoxyphenyl Reactivity
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-methoxy-4-nitrophenyl derivative | |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 3-hydroxyphenyl analog |
Cross-Coupling Reactions
Transition metal-catalyzed reactions (e.g., Suzuki-Miyaura) could functionalize the aryl or heteroaryl portions:
-
Suzuki Coupling : A boronic acid may replace the methoxy group via Pd catalysis, enabling biaryl formation .
-
Buchwald-Hartwig Amination : Introduces amines at the pyrimidinone ring’s 2-position .
Stability and Degradation
Scientific Research Applications
The compound 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one is a synthetic organic molecule with a complex structure that has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, particularly focusing on its potential as a therapeutic agent, its biological activities, and relevant case studies.
Structural Features
The compound features a pyrimidine ring substituted with a piperazine moiety and a methoxyphenyl group, which contributes to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antidepressant Activity
Research indicates that compounds similar to This compound exhibit antidepressant properties. The piperazine ring is known for its role in enhancing serotonergic and dopaminergic signaling, which is crucial for mood regulation. Studies have shown that modifications in the piperazine structure can lead to improved efficacy in treating depression .
Antipsychotic Potential
The compound's structural similarity to known antipsychotics suggests it could have similar effects. Preliminary studies indicate that it may modulate dopamine receptors, which are often targeted in the treatment of schizophrenia and other psychotic disorders. Further investigations are required to elucidate its full pharmacological profile .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's. The methoxy group may enhance blood-brain barrier permeability, allowing for better therapeutic delivery to the central nervous system.
Case Study 1: Antidepressant Efficacy
A clinical trial assessed the efficacy of a related compound in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo, suggesting the potential utility of pyrimidine derivatives in treating mood disorders .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of similar compounds resulted in reduced neuronal loss and improved cognitive function. These findings support the hypothesis that pyrimidine-based compounds can confer neuroprotective benefits .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antidepressant | Enhanced serotonergic activity | |
| Antipsychotic | Modulation of dopamine receptors | |
| Neuroprotective | Reduced neuronal loss in animal models |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Effect on Activity |
|---|---|---|
| Base Compound | None | Standard activity observed |
| Methoxy Substitution | Increased solubility | Enhanced blood-brain barrier penetration |
| Piperazine Variants | Altered ring structure | Improved receptor binding affinity |
Mechanism of Action
The mechanism of action of 2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. It primarily acts as an alpha1-adrenergic receptor antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine . This blockade leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, making it useful in treating conditions like hypertension and benign prostate hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar structural features.
Urapidil: A compound with similar pharmacological properties.
Uniqueness
2-[4-(3-METHOXYPHENYL)PIPERAZINO]-6-METHYL-5-PROPYL-4(3H)-PYRIMIDINONE stands out due to its unique combination of a piperazine ring, methoxyphenyl group, and pyrimidinone moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one, also known by its PubChem CID 135491346, is a synthetic compound with potential pharmacological applications. Its molecular formula is C19H26N4O2, and it has a molecular weight of 342.4 g/mol. This compound has garnered attention for its biological activities, particularly in the context of neuropharmacology and receptor interactions.
The compound's structure includes a pyrimidine core substituted with a piperazine ring and a methoxyphenyl group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various neurotransmitter receptors.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N4O2 |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 886153-87-3 |
| Topological Polar Surface Area | 57.2 Ų |
| Solubility | 4 µg/mL at pH 7.4 |
Receptor Interactions
Research indicates that this compound interacts with several neurotransmitter systems, particularly the serotonin (5-HT) system. It exhibits selective binding affinity for various serotonin receptors, which may contribute to its pharmacological effects.
- Serotonin Receptors : The compound has been shown to act as an antagonist at presynaptic and postsynaptic serotonin receptors, particularly the 5-HT1A subtype . This action can influence mood and anxiety levels, making it a candidate for further exploration in antidepressant therapies.
- Dopamine Receptors : Preliminary studies suggest that the compound may also interact with dopamine receptors, potentially affecting dopaminergic signaling pathways . This interaction could have implications for conditions such as schizophrenia or Parkinson's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the same chemical class:
- Antidepressant Effects : A study on related piperazine derivatives demonstrated significant antidepressant-like effects in animal models, attributed to their action on serotonin receptors . Given that our compound shares structural similarities, it is plausible that it may exhibit similar properties.
- Neuroprotective Properties : Research has indicated that compounds with similar structures can provide neuroprotective effects against oxidative stress and neuroinflammation, which are common in neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what key reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions, including Suzuki-Miyaura coupling for introducing the 3-methoxyphenyl group. For example, Pd(dppf)Cl₂ as a catalyst with Na₂CO₃ in dioxane/water under microwave irradiation (140°C, 20 min) achieved a 37.5% yield in analogous piperazine-pyrimidine systems . Key steps include protecting group strategies for the piperazine nitrogen and optimizing temperature/pH to minimize side reactions.
Q. How is the crystallographic structure of this compound determined, and which software tools are recommended for data refinement?
Single-crystal X-ray diffraction is the gold standard. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling twinned or high-resolution data. For structure solution, SHELXD or SHELXS may be employed .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- NMR Spectroscopy : Confirms substituent positions (e.g., 3-methoxyphenyl proton signals at δ 6.7–7.2 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: 462.1573 g/mol, as seen in similar pyrimidinones) .
- HPLC : Assesses purity (>95%) using C18 columns with UV detection at 254 nm.
Q. What are the recommended safety protocols for handling this compound during laboratory synthesis?
Follow standard protocols for pyrimidine derivatives: use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion, as structural analogs (e.g., urapidil) require stringent handling per safety data sheets (SDS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). Strategies:
- Metabolite Identification : Use LC-MS/MS to track in vivo degradation.
- Protein Binding Assays : Compare free vs. bound compound concentrations.
- Dose-Response Optimization : Adjust dosing regimens to account for bioavailability differences, as seen in studies on piperazine-based antivirals .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to neurological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with dopamine or serotonin receptors (common targets for 3-methoxyphenylpiperazine derivatives) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories using GROMACS.
Q. What strategies mitigate competing side reactions during the introduction of the 3-methoxyphenylpiperazine moiety?
- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups.
- Coupling Optimization : Use Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) for C–N bond formation, minimizing aryl halide byproducts .
Q. How do the steric and electronic properties of the propyl and methyl substituents influence pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
